molecular formula C10H9BrO B8213689 5-Bromo-7-vinyl-2,3-dihydrobenzofuran

5-Bromo-7-vinyl-2,3-dihydrobenzofuran

Cat. No.: B8213689
M. Wt: 225.08 g/mol
InChI Key: YABXBCCCJQRPRC-UHFFFAOYSA-N
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Description

5-Bromo-7-vinyl-2,3-dihydrobenzofuran is a substituted dihydrobenzofuran derivative characterized by a bromine atom at position 5 and a vinyl group at position 6. The dihydrobenzofuran core consists of a fused benzene and furan ring system with a partially saturated furan moiety (positions 2 and 3), conferring unique electronic and steric properties. Its vinyl group enhances reactivity for further functionalization, such as polymerization or cross-coupling reactions, while the bromine atom serves as a handle for halogen-based substitutions (e.g., Suzuki-Miyaura couplings) .

Properties

IUPAC Name

5-bromo-7-ethenyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABXBCCCJQRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC2=C1OCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Bromination at the 5-Position

Bromination of 2,3-dihydrobenzofuran derivatives is typically achieved using bromine (Br₂) in acetic acid under reflux conditions. For example, 2,3-dihydrobenzofuran-7-carboxamide derivatives are brominated at the 5-position using Br₂ in acetic acid at 80°C for 3 hours, yielding 5-bromo intermediates in ~80% efficiency.

Reaction Conditions

ReagentSolventTemperatureTimeYield
Br₂ (1.6 eq)Acetic acid80°C3 h80%

Step 2: Formylation at the 7-Position

The brominated intermediate undergoes formylation via the Vilsmeier-Haack or Duff reaction. For instance, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux generates the aldehyde intermediate.

Reaction Conditions

ReagentSolventTemperatureTimeYield
POCl₃, DMFTolueneReflux12 h75%

Step 3: Wittig Olefination

The aldehyde intermediate reacts with a Wittig reagent (e.g., Ph₃P=CH₂) to introduce the vinyl group. This step typically proceeds at room temperature with high regioselectivity.

Reaction Conditions

ReagentSolventTemperatureTimeYield
Ph₃P=CH₂THFRT2 h60–70%

Key Findings

  • Bromination regioselectivity is influenced by electron-donating substituents.

  • Formylation efficiency depends on solvent polarity and catalyst choice.

  • Wittig reactions favor trans-alkene formation due to steric factors.

Method 2: Bromination Followed by Suzuki-Miyaura Coupling

This method leverages palladium-catalyzed cross-coupling to introduce the vinyl group directly.

Step 1: Bromination

As described in Method 1, bromination at the 5-position yields 5-bromo-2,3-dihydrobenzofuran.

Step 2: Suzuki Coupling with Vinyl Boronate

The brominated intermediate undergoes coupling with vinylboronic acid using Pd(PPh₃)₄ as a catalyst. This approach avoids formylation and directly introduces the vinyl group at the 7-position.

Reaction Conditions

CatalystBaseSolventTemperatureTimeYield
Pd(PPh₃)₄K₂CO₃DME/H₂O80°C12 h65–75%

Key Findings

  • Suzuki coupling is more efficient for electron-deficient aryl halides.

  • Steric hindrance from the dihydrobenzofuran ring may reduce reaction rates.

Method 3: Heck Reaction for Vinyl Halide Coupling

This method employs palladium-catalyzed alkenylation to introduce the vinyl group.

Step 1: Bromination

Bromination proceeds as in Methods 1 and 2.

Step 2: Heck Reaction with Vinyl Halide

The brominated intermediate reacts with a vinyl halide (e.g., CH₂=CHBr) in the presence of Pd(OAc)₂ and a ligand (e.g., XantPhos).

Reaction Conditions

CatalystLigandSolventTemperatureTimeYield
Pd(OAc)₂XantPhosDCE100°C18 h55–60%

Key Findings

  • Heck reactions require precise control of ligand and base concentrations.

  • Competing β-hydride elimination may reduce yields in some cases.

Method 4: Alternative Routes via Decarboxylative Dehydrogenation

A less conventional approach involves decarboxylative dehydrogenation to generate the vinyl group.

Step 1: Carboxylic Acid Intermediate

Synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid via ester hydrolysis (e.g., NaOH in MeOH).

Step 2: Decarboxylative Dehydrogenation

Using Pd(OAc)₂ and XantPhos, the carboxylic acid undergoes decarboxylation and dehydrogenation to form the vinyl group.

Reaction Conditions

CatalystBaseSolventTemperatureTimeYield
Pd(OAc)₂Et₃NDCE100°C12 h45–50%

Key Findings

  • Decarboxylation efficiency depends on the electronic nature of the substituents.

  • This method is less regioselective compared to cross-coupling approaches.

Comparison of Methods

MethodStepsKey ReagentsYield RangeAdvantagesLimitations
1 3Br₂, POCl₃, Ph₃P=CH₂60–75%High regioselectivityMulti-step, moderate yields
2 2Pd(PPh₃)₄, K₂CO₃65–75%Shorter synthesis timeSensitive to catalyst choice
3 2Pd(OAc)₂, XantPhos55–60%Direct vinyl introductionRequires vinyl halide
4 2Pd(OAc)₂, Et₃N45–50%Avoids formylationLow regioselectivity

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-vinyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of 5-Bromo-7-vinyl-2,3-dihydrobenzofuran and Analogues

Compound Name Substituents Molecular Weight Key Properties/Applications References
5-Bromo-7-vinyl-2,3-dihydrobenzofuran Br (C5), vinyl (C7) 241.08 g/mol Reactive vinyl for functionalization; potential CNS drug precursor
5-Bromo-2,3-dihydrobenzofuran Br (C5) 199.04 g/mol Intermediate in drug synthesis; lacks vinyl for further coupling
5-Bromo-2,3-dihydrobenzofuran-7-carbaldehyde Br (C5), CHO (C7) 229.05 g/mol Electrophilic aldehyde for condensation reactions; used in anticancer studies
5-Bromo-2,3-dihydrobenzofuran-7-sulfonamide Br (C5), SO₂NH₂ (C7) 278.13 g/mol Sulfonamide group enhances solubility and bioactivity; explored for enzyme inhibition
(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine Cl (C5), dimethyl (C2), cyclopropylmethylamine (C7) 264.77 g/mol Selective 5-HT2C agonist; dimethyl and cyclopropane groups improve metabolic stability
2-Keto-7-methoxy-2,3-dihydrobenzofuran OMe (C7), keto (C2) 178.18 g/mol Morphine derivative; methoxy group modulates opioid receptor binding

Key Observations

Substituent Effects on Reactivity :

  • The vinyl group in 5-Bromo-7-vinyl-2,3-dihydrobenzofuran enables π-orbital interactions, facilitating radical or electrophilic additions, unlike the inert bromine-only analogue .
  • Carbaldehyde (C7) derivatives exhibit electrophilicity, making them suitable for Schiff base formation or nucleophilic attacks, as seen in anticancer compound synthesis .
  • Sulfonamide groups (C7) enhance water solubility and hydrogen-bonding capacity, critical for pharmacokinetics in enzyme-targeted therapies .

Pharmacological Applications :

  • The cyclopropylmethylamine side chain in ’s compound demonstrates how steric hindrance and conformational restriction improve selectivity for serotonin receptors, a feature absent in the vinyl-substituted analogue .
  • Methoxy and keto groups () are pivotal in opioid activity, highlighting the role of electron-donating substituents in receptor binding .

Synthetic Accessibility :

  • 5-Bromo-7-vinyl-2,3-dihydrobenzofuran can be synthesized via lithiation (n-BuLi/THF) followed by vinylation, whereas carbaldehyde derivatives require oxidation steps .
  • Microwave-assisted alkylation () and Claisen rearrangements offer efficient routes for dimethyl-substituted analogues, contrasting with the vinyl compound’s reliance on traditional coupling methods .

Q & A

Basic: What are the established synthetic routes for 5-Bromo-7-vinyl-2,3-dihydrobenzofuran derivatives?

Answer:
Synthesis typically involves bromination of dihydrobenzofuran precursors followed by functionalization at the 7-position. For vinyl group introduction, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) is common. Key steps include:

  • Bromination: Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) under controlled conditions to achieve regioselectivity at the 5-position .
  • Vinylation: Coupling of a boronic acid/vinyl halide with the brominated intermediate using Pd(PPh₃)₄ or similar catalysts .
  • Purification: Column chromatography or recrystallization to isolate the product (>95% purity) .

Table 1: Synthetic Routes for Analogous Compounds

SubstituentStarting MaterialReaction ConditionsYield (%)Reference
7-Aldehyde2,3-DihydrobenzofuranVilsmeier-Haack formylation65
7-Amine7-Bromo derivativeBuchwald-Hartwig amination72
7-Vinyl (hypothetical)5-Bromo-7-iodo precursorSuzuki coupling with vinyl-Bpin~60*

*Hypothesized based on analogous reactions.

Basic: Which analytical techniques are critical for characterizing 5-Bromo-7-vinyl-2,3-dihydrobenzofuran?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and vinyl group presence (e.g., coupling constants for trans-vinyl protons: J = 10–16 Hz) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₀H₉BrO₂: MW = 257.04 g/mol) .
  • X-ray Crystallography: Resolves dihydrofuran ring conformation and substituent spatial arrangement (e.g., dihedral angles < 10° for planar structures) .

Advanced: How does the vinyl group at the 7-position influence biological activity compared to other substituents?

Answer:
The vinyl group enhances electrophilicity and potential covalent binding to biological targets (e.g., cysteine residues in enzymes). Methodological approaches include:

  • Comparative SAR Studies: Synthesize analogs with 7-aldehyde, 7-amine, or 7-methyl groups and test in bioassays (e.g., kinase inhibition).
  • Docking Simulations: Model vinyl-substituted derivatives with protein active sites to predict binding modes .
  • Kinetic Analysis: Measure IC₅₀ shifts in enzyme inhibition assays to assess covalent vs. non-covalent interactions .

Table 2: Hypothetical Bioactivity Trends*

SubstituentTarget EnzymeIC₅₀ (µM)Binding Mode
7-VinylKinase X0.8Covalent (irreversible)
7-AldehydeKinase X5.2Reversible
7-MethylKinase X>50No binding

*Based on and .

Advanced: How can researchers resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?

Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

  • Purity Validation: Use HPLC (>99% purity) and elemental analysis to exclude confounding byproducts .
  • Standardized Assays: Replicate studies under consistent conditions (e.g., cell line, incubation time) .
  • Metabolite Screening: Identify in vitro metabolites (via LC-MS) that may alter activity .

Advanced: What strategies optimize reaction yields for 7-substituted dihydrobenzofurans?

Answer:

  • Catalyst Screening: Test Pd₂(dba)₃/XPhos for coupling efficiency .
  • Solvent Effects: Use DMF or THF for polar intermediates; toluene for non-polar systems .
  • Temperature Control: Maintain 80–100°C for Suzuki couplings to balance rate and side reactions .

Table 3: Yield Optimization Example

CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF10055
Pd₂(dba)₃/XPhosToluene8072

Basic: What functional groups in 5-Bromo-7-vinyl-2,3-dihydrobenzofuran dictate its reactivity?

Answer:

  • Bromine: Enables cross-coupling reactions (e.g., Suzuki) .
  • Vinyl Group: Participates in cycloadditions or electrophilic additions .
  • Dihydrofuran Ring: Stabilizes radical intermediates in photochemical reactions .

Advanced: How to design covalent protein-binding studies for this compound?

Answer:

  • Proteomic Profiling: Use click chemistry (azide-alkyne cycloaddition) to tag vinyl-bound proteins .
  • Crystallography: Co-crystallize the compound with target enzymes to visualize covalent adducts .
  • Kinetic Titration: Measure time-dependent enzyme inactivation to confirm covalent mechanism .

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